

Spectroscopic Characterization of Aminomalonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Aminomalonic acid*

Cat. No.: *B556332*

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Introduction

Aminomalonic acid, a non-proteinogenic amino acid, has garnered interest in various biomedical research fields due to its potential role as a biomarker and its presence in biological systems.[1][2] Accurate identification and quantification of this molecule are paramount for advancing research in drug development and diagnostics. This technical guide provides an in-depth overview of the spectroscopic data of **aminomalonic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While experimental spectra for free **aminomalonic acid** are not readily available, likely due to its instability, predicted data and experimental data for its derivatives offer valuable insights.

¹H NMR Data

A predicted ¹H NMR spectrum of **aminomalonic acid** in D₂O shows a single peak for the alpha-hydrogen.[3][4] Experimental data for diethyl aminomalonate hydrochloride in CDCl₃ provides characteristic signals for the ethyl ester groups and the alpha-hydrogen.

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aminomalonic Acid (Predicted)[3] [4]	D ₂ O	4.13	Singlet	1H	α -CH
Diethyl Aminomalonate Hydrochloride [5]	CDCl ₃	4.95	Singlet	1H	α -CH
4.35	Quartet	4H	-OCH ₂ CH ₃		
1.35	Triplet	6H	-OCH ₂ CH ₃		

¹³C NMR Data

Experimental ¹³C NMR data for diethyl aminomalonate hydrochloride in CDCl₃ reveals the chemical shifts for the carbonyl carbons, the alpha-carbon, and the carbons of the ethyl groups.
[6]

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Diethyl Aminomalonate Hydrochloride[6]	CDCl ₃	165.0	C=O
63.5	-OCH ₂ CH ₃		
55.0	α -CH		
13.8	-OCH ₂ CH ₃		

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of diethyl aminomalonate hydrochloride shows characteristic absorption bands for the amine, ester, and alkyl groups.

Compound	Sample Preparation	Wavenumber (cm ⁻¹)	Assignment
Diethyl Aminomalonate Hydrochloride[7]	KBr disc / Nujol mull	~3400-3000	N-H stretch (amine salt)
~2980	C-H stretch (alkyl)		
~1740	C=O stretch (ester)		
~1250	C-O stretch (ester)		

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) analyses, which often involve derivatization to improve volatility and ionization.

GC-MS Data

The following table summarizes significant peaks from the GC-MS analysis of derivatized aminomalononic acid.[8]

Derivative	m/z	Relative Intensity
Trimethylsilyl (TMS)	218.0	1.0
100.0	0.40	
101.0	0.33	
219.0	0.21	
202.0	0.09	

MS-MS Data

Tandem mass spectrometry data provides structural information through fragmentation analysis.[8]

Precursor Ion [M+H] ⁺ (m/z)	Collision Energy	Fragment Ions (m/z)	Relative Intensity
120.0291	HCD (20-30-40%)	74.0237	100
76.03937	89		
58.02903	13.5		
120.02932	2.4		

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound (e.g., diethyl aminomalonate hydrochloride) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
- **Instrument:** Bruker AVANCE spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Nujol Mull):
 - Grind a few milligrams of the solid sample in an agate mortar.
 - Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth paste (mull).
 - Spread the mull thinly between two salt plates (e.g., NaCl or KBr).
- Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm^{-1} .
- Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the IR spectrum.

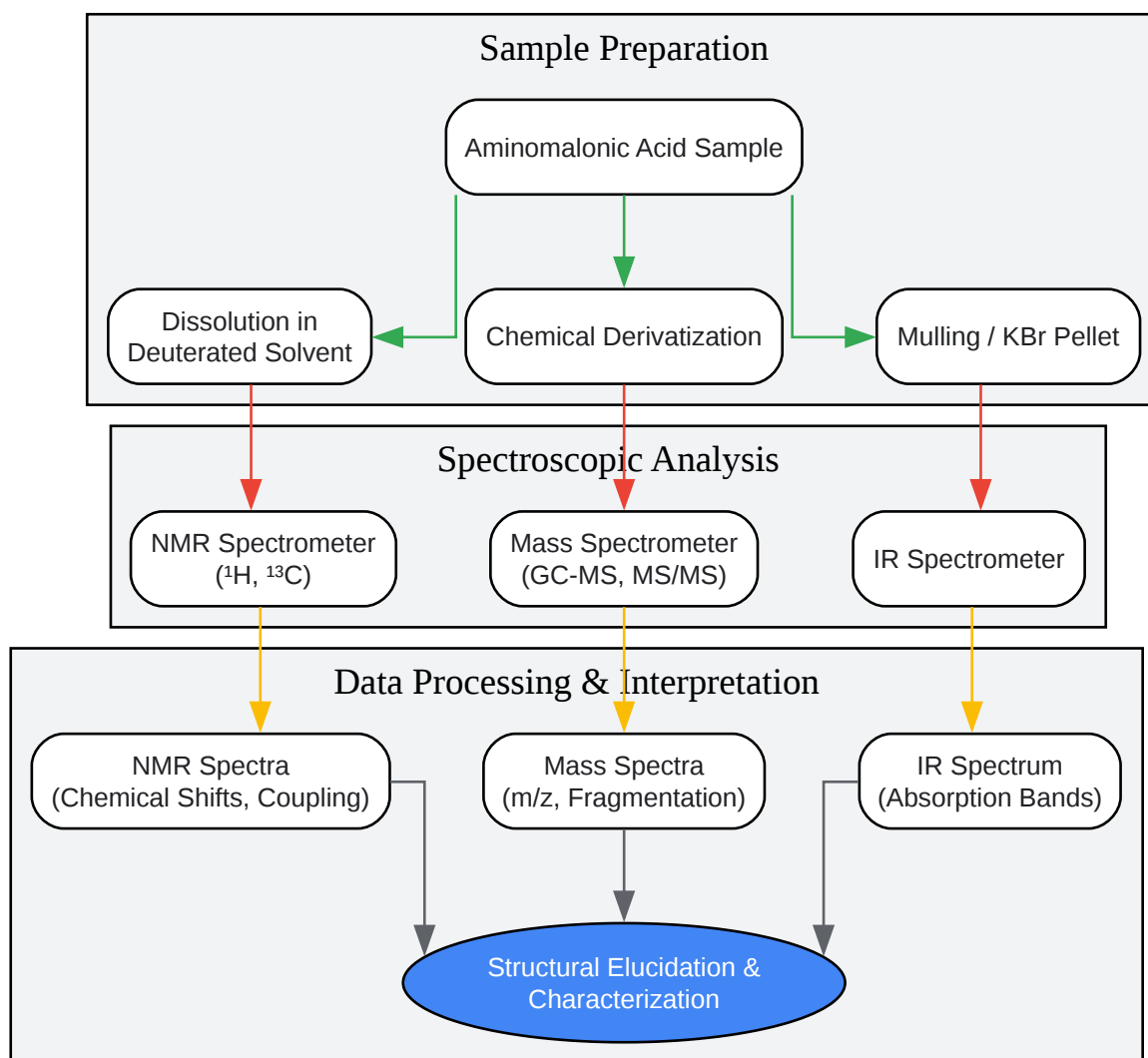
Mass Spectrometry (GC-MS)

- Derivatization (for GC-MS): To increase volatility, **aminomalonic acid** is typically derivatized (e.g., silylation or esterification followed by acylation) prior to analysis.
- Gas Chromatography:
 - Instrument: Agilent GC system (or equivalent) coupled to a mass spectrometer.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: Inject a small volume (e.g., 1 μL) of the derivatized sample solution into the GC inlet.

- Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.
- Mass Spectrometry:
 - Ionization: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
 - Acquisition: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, often by comparison to a spectral library.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **aminomalonic acid**.



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Caption: General workflow for the spectroscopic analysis of **aminomalonic acid**.

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